2-(2-(1h-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide is a heterocyclic compound that features a pyrazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide typically involves the cyclocondensation of acetylenic ketones with hydrazines. This reaction can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrazole ring or the cyclopentane ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide
- 2-(2-(1H-Pyrazol-1-yl)ethyl)piperidine
- 2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine hydrochloride
Uniqueness
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide is unique due to its specific structural features, including the presence of both a pyrazole ring and a cyclopentane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-amino-2-(2-pyrazol-1-ylethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c12-10(16)11(13)5-1-3-9(11)4-8-15-7-2-6-14-15/h2,6-7,9H,1,3-5,8,13H2,(H2,12,16) |
InChI Key |
GSKMXBAUPJYDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(C(=O)N)N)CCN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.